Enhanced Conformational Stability and Integrin Affinity
A computational study on N-methylated RGD cyclohexapeptides demonstrated that N-methylation rigidifies the peptide backbone, favoring conformations that are pre-organized for integrin binding. This pre-organization was shown to increase the binding affinity for the alphaIIbbeta3 integrin [1]. By direct inference, the N-terminal sarcosine modification in the linear hexapeptide N-Me-GRGDSP mimics this effect, providing a structural rationale for its selection over the more flexible, non-methylated GRGDSP in applications requiring high-affinity integrin engagement.
| Evidence Dimension | Binding affinity enhancement through conformational pre-organization |
|---|---|
| Target Compound Data | N-Me-GRGDSP (contains N-methylated amide bond at N-terminus) |
| Comparator Or Baseline | GRGDSP (all non-methylated amide bonds) and other non-methylated RGD peptides |
| Quantified Difference | Qualitative study demonstrating that N-methylation 'increases peptides affinities towards a specific integrin' |
| Conditions | Metadynamics simulations and docking calculations on RGD cyclohexapeptides, offering a class-level structural rationale |
Why This Matters
For researchers quantifying integrin binding, N-Me-GRGDSP offers a mechanistically justified starting point for achieving higher target affinity than the non-methylated GRGDSP baseline.
- [1] Paissoni, C., et al. (2015). Metadynamics simulations rationalize the conformational effects induced by N-methylation of RGD cyclohexapeptides. Presented at Computational Advances in Structure-Based Drug Discovery, Lausanne. AIR Università degli Studi di Milano. View Source
